molecular formula C11H13NOS B026359 2-Benzothiazoleethanol,alpha-ethyl-(9CI) CAS No. 107401-56-9

2-Benzothiazoleethanol,alpha-ethyl-(9CI)

Cat. No. B026359
M. Wt: 207.29 g/mol
InChI Key: LEOBQLYYCRPXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Benzothiazoleethanol, alpha-ethyl-(9CI) is a chemical compound that belongs to the family of benzothiazole derivatives. It is used in scientific research as a starting material for the synthesis of other compounds.

Mechanism Of Action

The mechanism of action of 2-Benzothiazoleethanol, alpha-ethyl-(9CI) is still not fully understood. However, it is believed that it interacts with various biological molecules such as enzymes, receptors, and proteins. It has been shown to inhibit the activity of some enzymes such as cholinesterase and tyrosinase. It has also been shown to have antitumor and antiviral activity.

Biochemical And Physiological Effects

2-Benzothiazoleethanol, alpha-ethyl-(9CI) has been shown to have various biochemical and physiological effects. It has been shown to have antioxidant activity and can scavenge free radicals in biological systems. It has also been shown to have anti-inflammatory activity and can reduce inflammation in biological systems. Additionally, it has been shown to have antitumor and antiviral activity.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-Benzothiazoleethanol, alpha-ethyl-(9CI) in lab experiments is its availability and low cost. It is also relatively easy to synthesize and purify. However, one of the limitations is its low solubility in water, which can limit its use in aqueous systems. Additionally, its mechanism of action is still not fully understood, which can limit its use in some applications.

Future Directions

There are several future directions for the use of 2-Benzothiazoleethanol, alpha-ethyl-(9CI) in scientific research. One direction is the synthesis of new compounds based on 2-Benzothiazoleethanol, alpha-ethyl-(9CI) with potential applications in various fields such as medicine, agriculture, and materials science. Another direction is the investigation of its mechanism of action and its interactions with biological molecules. Additionally, its potential as a fluorescent probe for the detection of metal ions in biological samples can be further explored.

Synthesis Methods

The synthesis of 2-Benzothiazoleethanol, alpha-ethyl-(9CI) can be achieved through various methods. However, the most commonly used method is the condensation reaction between 2-aminobenzenethiol and ethyl chloroacetate. The reaction is carried out in the presence of a base such as sodium hydroxide and solvent such as ethanol. The product is then purified through recrystallization or column chromatography.

Scientific Research Applications

2-Benzothiazoleethanol, alpha-ethyl-(9CI) has been used in a wide range of scientific research applications. It is used as a starting material for the synthesis of various compounds such as benzothiazole-based dyes, pharmaceuticals, and agrochemicals. It has also been used as a fluorescent probe for the detection of metal ions in biological samples. Additionally, it has been used as a ligand for the synthesis of metal complexes with potential applications in catalysis, sensing, and imaging.

properties

CAS RN

107401-56-9

Product Name

2-Benzothiazoleethanol,alpha-ethyl-(9CI)

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

1-(1,3-benzothiazol-2-yl)butan-2-ol

InChI

InChI=1S/C11H13NOS/c1-2-8(13)7-11-12-9-5-3-4-6-10(9)14-11/h3-6,8,13H,2,7H2,1H3

InChI Key

LEOBQLYYCRPXQG-UHFFFAOYSA-N

SMILES

CCC(CC1=NC2=CC=CC=C2S1)O

Canonical SMILES

CCC(CC1=NC2=CC=CC=C2S1)O

synonyms

2-Benzothiazoleethanol,alpha-ethyl-(9CI)

Origin of Product

United States

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